3-Amino-4-(2-chlorophenyl)-3,4-dihydroquinazolin-4-ol
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Overview
Description
3-Amino-4-(2-chlorophenyl)-3,4-dihydroquinazolin-4-ol is a chemical compound that belongs to the quinazoline family Quinazolines are nitrogen-containing heterocycles that have garnered significant interest due to their diverse biological activities and potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(2-chlorophenyl)-3,4-dihydroquinazolin-4-ol typically involves the condensation of 2-chlorobenzaldehyde with anthranilic acid, followed by cyclization and reduction steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid. The process may also involve heating under reflux conditions to facilitate the cyclization reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(2-chlorophenyl)-3,4-dihydroquinazolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the compound into different quinazoline derivatives.
Substitution: The amino and chloro groups can participate in substitution reactions, leading to the formation of various substituted quinazolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as heating or the presence of a catalyst.
Major Products
The major products formed from these reactions include various quinazoline and quinazolinone derivatives, which have been studied for their potential biological activities.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Used in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 3-Amino-4-(2-chlorophenyl)-3,4-dihydroquinazolin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can result in the modulation of cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one: A related compound with similar structural features but different functional groups.
Clonazepam Related Compound A: Another quinazoline derivative with distinct pharmacological properties.
Uniqueness
3-Amino-4-(2-chlorophenyl)-3,4-dihydroquinazolin-4-ol is unique due to its specific substitution pattern and the presence of both amino and chloro groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
61955-39-3 |
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Molecular Formula |
C14H12ClN3O |
Molecular Weight |
273.72 g/mol |
IUPAC Name |
3-amino-4-(2-chlorophenyl)quinazolin-4-ol |
InChI |
InChI=1S/C14H12ClN3O/c15-12-7-3-1-5-10(12)14(19)11-6-2-4-8-13(11)17-9-18(14)16/h1-9,19H,16H2 |
InChI Key |
XMRSMAMIFWZGLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(N(C=N2)N)(C3=CC=CC=C3Cl)O |
Origin of Product |
United States |
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